tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Chemical Structure & Key Features tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1404194-03-1) is an azetidine-based compound with a molecular formula of C₂₁H₃₀N₂O₆ and a molar mass of 406.47 g/mol . Its structure includes:
- A tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring, providing steric protection and synthetic versatility.
- A ((benzyloxy)carbonyl)aminomethyl group at the 3-position, enabling further functionalization (e.g., deprotection for amine coupling) .
- Aza-Michael addition strategies to introduce substituents to the azetidine core .
- Boc protection/deprotection steps, as seen in related compounds like tert-butyl 3-(aminomethyl)-3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate, where NaBH₄ and Boc₂O were used for reductive amination and protection .
- Characterization via ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity, as demonstrated for structurally similar azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-17(24)11-21(14-23(15-21)19(26)29-20(2,3)4)13-22-18(25)28-12-16-9-7-6-8-10-16/h6-10H,5,11-15H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBBQDDJBPZLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, with CAS number 1404194-03-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H30N2O6
- Molecular Weight : 406.47 g/mol
- CAS Number : 1404194-03-1
- Purity : Typically ≥95% .
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring and the benzyloxycarbonyl group are critical for its activity, potentially influencing enzyme inhibition and receptor binding.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown potency against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme assays demonstrated that it effectively inhibits certain proteases and kinases, which are crucial in cancer progression and metastasis .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of related azetidine derivatives. The results showed that these compounds inhibited tumor growth in xenograft models, suggesting a potential therapeutic role for tert-butyl derivatives in oncology .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of azetidine-based compounds with serine proteases. The findings indicated that this compound effectively inhibited enzyme activity, leading to reduced cellular proliferation in vitro .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O6 |
| Molecular Weight | 406.47 g/mol |
| CAS Number | 1404194-03-1 |
| Purity | ≥95% |
| Antitumor Activity | Significant in vitro/in vivo |
| Enzyme Inhibition | Effective against proteases |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research : The compound has been investigated for its potential anticancer properties. It serves as a precursor for the synthesis of more complex molecules that exhibit cytotoxic effects against various cancer cell lines. Researchers have explored its derivatives to enhance selectivity and potency against specific tumor types.
Peptide Synthesis : Due to the presence of the benzyloxycarbonyl group, this compound can be employed in the synthesis of peptides. The protective nature of this group allows for selective deprotection under mild conditions, facilitating the assembly of peptide chains that may possess biological activity.
Drug Development
Prodrug Formulation : The compound's structure makes it suitable for use as a prodrug, where it can be modified to improve solubility and bioavailability. Studies have shown that modifications to the azetidine ring can lead to compounds with enhanced pharmacokinetic profiles.
Targeted Delivery Systems : Research has indicated that derivatives of this compound can be utilized in targeted drug delivery systems. By conjugating therapeutic agents to the azetidine moiety, researchers aim to achieve selective accumulation at disease sites, thereby reducing systemic toxicity.
Biochemical Studies
Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the biochemical mechanisms underlying diseases and for developing enzyme inhibitors as therapeutic agents.
Receptor Binding Assays : Investigations into the binding affinity of this compound to various receptors have provided insights into its potential roles in modulating biological responses, particularly in neuropharmacology.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or basic conditions due to its ester and carbamate groups:
Mechanistic studies show the ethoxy ester group hydrolyzes faster than the tert-butyl carbamate due to steric hindrance. Acidic conditions (e.g., TFA) selectively remove the benzyloxycarbonyl (Cbz) group without affecting the azetidine ring .
Oxidation Reactions
The β-keto ester moiety participates in oxidation processes:
The Dess-Martin periodinane reaction proceeds via a hypervalent iodine intermediate, enabling selective oxidation without over-oxidizing the azetidine nitrogen .
Substitution Reactions
The azetidine ring undergoes nucleophilic substitution at the 1-carboxylate position:
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 60°C, 12 hr | N-Benzyl azetidine derivative with retained ester groups | |
| Sodium ethanethiolate | THF, 25°C, 6 hr | Thioether analog (tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-thiocarboxylate) |
Steric effects from the tert-butyl group direct substitutions to the less hindered positions of the azetidine ring.
Coupling Reactions
The compound serves as a scaffold for peptide-like couplings:
Inhibitors derived from these reactions show IC₅₀ values as low as 0.6 μM against bacterial proteases like ClpP .
Biological Activity and Mechanistic Insights
The compound’s derivatives exhibit enzyme inhibition through covalent binding:
Phosphonate inhibitors form stable tetrahedral intermediates with catalytic serines, while guanidine derivatives mimic arginine side chains in substrate binding pockets .
Thermal Stability Data
The compound demonstrates moderate thermal resilience:
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Decomposition Temp | 180–190°C | TGA analysis, N₂ atmosphere | |
| Half-life (hydrolysis) | 4.2 hr (pH 7.4, 37°C) | Phosphate buffer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related azetidine derivatives:
Key Insights from Comparative Analysis
Substituent Effects on Reactivity: The 2-ethoxy-2-oxoethyl group in the target compound offers greater hydrolytic stability compared to the 2-methoxy-2-oxoethylidene derivative (), which contains a conjugated ester system prone to nucleophilic attack . Compounds with aminomethyl groups (e.g., ) enable facile derivatization, whereas the target compound’s ((benzyloxy)carbonyl)aminomethyl group requires deprotection for further functionalization.
Synthetic Complexity :
- Derivatives with dual C3 substituents (e.g., target compound and ) require multi-step syntheses involving selective protection/deprotection (e.g., Boc, Cbz), whereas simpler analogs (e.g., ) are synthesized in fewer steps .
Characterization Consistency :
- All compounds were validated via NMR and HRMS , but purity varied significantly (64–98%) depending on reaction conditions (e.g., DBU catalyst in vs. NaH in ) .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves:
- Starting from a suitably protected azetidine core, such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.
- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino methyl substituent.
- Alkylation or acylation at the 3-position of the azetidine ring with an ethoxy-oxoethyl moiety.
- Use of carbamate protecting groups (tert-butyl carbamate) to protect the azetidine nitrogen.
This strategy ensures selective functionalization while maintaining the integrity of the azetidine ring and protecting groups.
Key Intermediate Preparation
A crucial intermediate in the synthesis is tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which can be prepared and isolated as its hydrochloride salt. This intermediate serves as the nucleophile for subsequent coupling reactions.
Example Preparation of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Dissolution of tert-butyl 3-(aminomethyl)azetidine in ethanol | EtOH solvent, slow addition of 1.0 M aqueous HCl | 18 g isolated | White solid hydrochloride salt obtained by solvent removal under vacuum at 38 °C |
This intermediate is well-characterized and serves as a building block for further functionalization.
Coupling with Benzyloxycarbonyl Protecting Group
The amino group on the azetidine intermediate is protected by reaction with benzyloxycarbonyl chloride or equivalent reagents to form the Cbz-protected amine.
- The reaction typically proceeds under mild basic conditions.
- The Cbz group stabilizes the amino functionality during subsequent transformations.
Coupling Reaction Using Carbodiimide Chemistry
For amide bond formation or carbamate linkages, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) are employed alongside additives like hydroxybenzotriazole (HOBt).
- Typical conditions: reaction in DMF at room temperature under inert atmosphere for 12 hours.
- Base such as N-ethyl-N,N-diisopropylamine is added to neutralize generated acids.
- Purification is achieved by silica gel chromatography.
Example from related azetidine derivatives synthesis:
| Parameter | Condition |
|---|---|
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 20 °C (room temperature) |
| Time | 12 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Reagents | EDCI·HCl, HOBt, base (N-ethyl-N,N-diisopropylamine) |
| Yield | ~61% isolated as off-white solid |
This method is effective for coupling the azetidine amine with carboxylic acid derivatives, facilitating the formation of the complex carbamate structure.
Representative Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | HCl in EtOH, isolation of hydrochloride salt | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride |
| 2 | Above amine salt + benzyloxycarbonyl chloride | Mild base, solvent (e.g., dichloromethane) | Cbz-protected azetidine intermediate |
| 3 | Cbz-protected intermediate + ethyl bromoacetate | Base (e.g., N-ethyl-N,N-diisopropylamine), THF, 70 °C overnight | tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(Cbz-aminomethyl)azetidine-1-carboxylate |
| 4 | Amide bond formation (if applicable) | EDCI·HCl, HOBt, DMF, RT, inert atmosphere | Final compound this compound |
Reaction Optimization and Notes
- The use of protecting groups such as tert-butyl carbamate and benzyloxycarbonyl is critical to avoid side reactions.
- Reaction times and temperatures are optimized to maximize yield and purity.
- Inert atmosphere conditions prevent oxidation and side reactions.
- Purification typically involves silica gel chromatography with mixtures of methanol and dichloromethane.
- Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction completion and product identity.
Summary Table of Preparation Parameters
| Preparation Aspect | Details |
|---|---|
| Starting Material | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride |
| Protection | Benzyloxycarbonyl (Cbz) group on amino methyl |
| Alkylation | 2-ethoxy-2-oxoethyl group introduction via ethyl bromoacetate |
| Coupling Agents | EDCI·HCl and HOBt for amide/carbamate bond formation |
| Solvents | Ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM) |
| Bases | N-ethyl-N,N-diisopropylamine, triethylamine |
| Temperature | Room temperature to 70 °C |
| Atmosphere | Inert (argon or nitrogen) |
| Purification | Silica gel chromatography (5-10% MeOH in DCM) |
| Typical Yield | 60-82% depending on step |
Research Findings and Applications
While detailed biological activity data for this compound are limited, its structure suggests utility in drug development and enzyme mechanism studies due to:
- The presence of azetidine ring conferring conformational rigidity.
- Carbamate and Cbz protecting groups allowing further synthetic manipulations.
- The ethoxy-oxoethyl moiety enabling interactions with biological targets.
The preparation methods described are consistent with those used for other azetidine derivatives in pharmaceutical research, emphasizing the compound's versatility and synthetic accessibility.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., using Boc anhydride and a base like DMAP) .
- Step 2 : Install the benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a mild base (e.g., NaHCO₃) .
- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry and HPLC-MS to verify purity (>95%). Crystallography (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .
Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.
- Crystallization : Employ tert-butyl methyl ether (TBME) as a low-polarity solvent to induce slow crystallization, minimizing decomposition .
- Stability Testing : Monitor pH during aqueous workups (pH 6–7 recommended) to prevent Boc/Cbz cleavage .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or stereochemical outcomes during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for azetidine ring formation or nucleophilic substitutions. This helps predict regioselectivity and avoid competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates to optimize solvent choice .
- Case Study : A study on similar azetidine derivatives demonstrated that computational screening reduced experimental trials by 40% .
Q. What experimental design strategies (DoE) are effective for optimizing reaction yields while minimizing side products?
- Methodological Answer :
- Factorial Design : Vary temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) to identify critical factors. For example, higher temperatures may accelerate azetidine ring closure but risk decomposition .
- Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships between variables. A recent study achieved a 22% yield improvement by optimizing equivalents of ethyl glyoxylate .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?
- Methodological Answer :
- Comparative Analysis : Overlay experimental NMR shifts with predicted spectra (e.g., using ACD/Labs or MestReNova). Discrepancies >0.5 ppm may indicate misassignment.
- XRD Validation : If NMR suggests multiple conformers, single-crystal XRD can unambiguously determine the dominant structure. For example, a crystallography study resolved conflicting NOE signals in a related azetidine derivative .
Methodological Challenges and Solutions
Q. How can stereochemical integrity be maintained during functionalization of the azetidine ring?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity during C–N bond formation .
- Low-Temperature Quenching : Rapidly cool reactions to –78°C after completion to prevent racemization. A study on tert-butyl-protected azetidines reported >90% ee using this approach .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in large-scale syntheses?
- Methodological Answer :
- Schlenk Techniques : Use double-manifold systems under inert gas (N₂/Ar) for transfers.
- In-Line Drying : Integrate molecular sieves (3Å) into solvent delivery systems to maintain anhydrous conditions .
Data Contradiction Analysis
Q. Why might reported yields vary significantly across studies for similar synthetic routes?
- Analysis :
- Catalyst Purity : Residual Pd in Suzuki couplings (common in boronate intermediates) can alter yields. ICP-MS analysis of catalysts is recommended .
- Scale Effects : Micromixing inefficiencies in larger batches may reduce yields by 10–15%. Use segmented flow reactors for improved heat/mass transfer .
Safety and Compliance
Q. What safety protocols are critical when working with tert-butyl azetidine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
